D-Glucosamine-1,2-13C2 Hydrochloride

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

D-Glucosamine-1,2-13C2 Hydrochloride is a stable isotope-labeled amino monosaccharide, specifically a derivative of D-glucosamine hydrochloride wherein the carbon atoms at positions 1 and 2 are enriched with the non-radioactive carbon-13 isotope. With a molecular formula of ¹³C₂C₄H₁₄ClNO₅ and a molecular weight of 217.62 g/mol, it serves as an isotopically labeled internal standard or tracer for mass spectrometry-based quantification and metabolic flux analysis of the hexosamine biosynthesis pathway (HBP) and glycosylation processes.

Molecular Formula C₄¹³C₂H₁₄ClNO₅
Molecular Weight 217.62
Cat. No. B1157523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucosamine-1,2-13C2 Hydrochloride
Synonyms2-Amino-2-deoxy-D-glucose-1,2-13C2 Hydrochloride
Molecular FormulaC₄¹³C₂H₁₄ClNO₅
Molecular Weight217.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucosamine-1,2-13C2 Hydrochloride: Stable Isotope-Labeled Amino Sugar for Quantitative Metabolomics and Flux Analysis


D-Glucosamine-1,2-13C2 Hydrochloride is a stable isotope-labeled amino monosaccharide, specifically a derivative of D-glucosamine hydrochloride wherein the carbon atoms at positions 1 and 2 are enriched with the non-radioactive carbon-13 isotope [1]. With a molecular formula of ¹³C₂C₄H₁₄ClNO₅ and a molecular weight of 217.62 g/mol, it serves as an isotopically labeled internal standard or tracer for mass spectrometry-based quantification and metabolic flux analysis of the hexosamine biosynthesis pathway (HBP) and glycosylation processes . This compound is distinct from its unlabeled counterpart (CAS 66-84-2) and other 13C-labeled glucosamine variants due to its specific dual-site labeling pattern, which provides a precise mass shift of +2 Da for targeted analytical applications .

Why Unlabeled Glucosamine or Single 13C Analogs Cannot Substitute for D-Glucosamine-1,2-13C2 Hydrochloride in Quantitative Applications


In quantitative LC-MS/MS workflows and metabolic flux studies, unlabeled glucosamine cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, precluding accurate correction for matrix effects and recovery losses [1]. While single 13C-labeled analogs (e.g., D-Glucosamine-1-13C or D-Glucosamine-2-13C) offer a +1 Da mass shift, they introduce isotopic overlap with the natural M+1 isotopologue of the unlabeled analyte, particularly at higher concentrations, which compromises quantitation accuracy and dynamic range [2]. The dual 13C labeling in D-Glucosamine-1,2-13C2 Hydrochloride provides a clean +2 Da mass shift, minimizing cross-talk between the internal standard and analyte isotopologue clusters, thereby enabling more precise quantification and robust metabolic tracing [3].

Quantitative Differentiation of D-Glucosamine-1,2-13C2 Hydrochloride vs. Alternative Glucosamine Standards


Mass Shift Advantage: +2 Da vs. +1 Da for Reduced Isotopic Interference in LC-MS/MS Quantification

In stable isotope dilution mass spectrometry, the selection of a +2 Da mass shift internal standard is preferred over a +1 Da shift to minimize spectral overlap between the internal standard and the natural abundance M+1 isotopologue of the analyte [1]. For glucosamine, a +1 Da shift (e.g., D-Glucosamine-1-13C) results in the internal standard signal overlapping with the ¹³C₁ natural abundance isotopologue of the unlabeled analyte (approximately 6.6% relative abundance), introducing systematic bias at higher analyte concentrations. In contrast, D-Glucosamine-1,2-13C2 Hydrochloride, with a +2 Da mass shift, avoids this overlap entirely, enabling linearity up to 1000 ng/mL with R² > 0.99 as demonstrated in analogous validated methods using +2 Da internal standards [2].

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

Isotopic Enrichment Purity: ≥99 atom% 13C Ensures Precise Tracer Incorporation and Minimizes Background

Vendor specifications for D-Glucosamine-1,2-13C2 Hydrochloride typically guarantee an isotopic enrichment of ≥99 atom% 13C at the labeled positions . This high enrichment ensures that when used as a metabolic tracer, the incorporation of the 13C label into downstream metabolites (e.g., UDP-GlcNAc, N-glycans) is accurately quantified without significant interference from residual unlabeled material. In contrast, generic or lower-grade isotope-labeled compounds may have isotopic enrichment as low as 95 atom%, which would introduce a 5% background of unlabeled tracer, confounding flux calculations and reducing the signal-to-noise ratio of isotopologue analysis [1].

Metabolic Flux Analysis Stable Isotope Resolved Metabolomics NMR Spectroscopy

Positional Specificity: Dual Labeling at C1 and C2 Enables Unique Tracing of Hexosamine Biosynthesis Pathway (HBP) Branch Points

The specific labeling of carbons 1 and 2 in D-Glucosamine-1,2-13C2 Hydrochloride provides a unique advantage over uniformly labeled [U-13C6] glucosamine in metabolic flux studies. When [1,2-13C2] glucosamine enters the HBP, the two 13C labels remain intact through the conversion to UDP-GlcNAc and subsequent transfer to proteins (O-GlcNAcylation) and glycans. Mass isotopomer analysis of downstream metabolites can distinguish between de novo synthesis from glucose and direct salvage of glucosamine, a distinction that is ambiguous with uniformly labeled tracers [1]. For instance, the presence of a +2 Da isotopologue in UDP-GlcNAc after [1,2-13C2] glucosamine administration specifically indicates salvage pathway activity, whereas [U-13C6] glucose tracing cannot separate this from de novo synthesis [2].

Hexosamine Biosynthesis Pathway O-GlcNAcylation Glycosylation

Hydrochloride Salt Form: Superior Aqueous Solubility Facilitates Precise Stock Preparation and Consistent Cell-Based Assays

D-Glucosamine-1,2-13C2 Hydrochloride, as the hydrochloride salt, exhibits high aqueous solubility (>50 mg/mL in water) . This is a critical differentiator from the free base form of glucosamine, which has limited solubility and requires pH adjustment for dissolution, introducing variability in cell culture media and tracer delivery. The high solubility of the hydrochloride salt enables the preparation of concentrated stock solutions with precise molarity, ensuring consistent dosing in metabolic labeling experiments and reducing the volume of organic solvent needed for sample preparation in LC-MS workflows .

Cell Culture In Vitro Assay Sample Preparation

Optimal Applications for D-Glucosamine-1,2-13C2 Hydrochloride Based on Quantitative Performance Advantages


LC-MS/MS Absolute Quantification of Glucosamine in Complex Biological Matrices (Plasma, Tissues)

Utilize D-Glucosamine-1,2-13C2 Hydrochloride as the stable isotope-labeled internal standard (SIL-IS) for accurate and precise quantification of endogenous glucosamine. Its +2 Da mass shift minimizes isotopic interference, enabling a linear dynamic range exceeding 1000 ng/mL and achieving precision (RSD) <10% and accuracy (bias) within ±12% as validated in analogous methods [1]. The hydrochloride salt form ensures complete dissolution in aqueous sample preparation buffers, reducing variability and improving recovery (>81%) [2].

Tracing Hexosamine Biosynthesis Pathway (HBP) Flux and O-GlcNAcylation Dynamics in Cancer and Metabolic Disease Models

Employ D-Glucosamine-1,2-13C2 Hydrochloride as a metabolic tracer to quantify the contribution of the glucosamine salvage pathway to UDP-GlcNAc pools and protein O-GlcNAcylation. The specific 1,2-13C2 labeling pattern yields a unique +2 Da mass isotopologue signature in downstream metabolites, which can be distinguished from de novo synthesis from glucose [1]. The high isotopic enrichment (≥99 atom% 13C) ensures that >99% of the tracer is labeled, providing a high signal-to-background ratio for robust isotopologue analysis even at low physiological tracer concentrations [2].

NMR-Based Conformational and Interaction Studies of Glucosamine-Containing Biomolecules

Use D-Glucosamine-1,2-13C2 Hydrochloride as a site-specific NMR probe to investigate the conformation, dynamics, and binding interactions of glucosamine residues in glycoproteins and glycosaminoglycans. The dual 13C enrichment at C1 and C2 provides enhanced sensitivity in 13C-13C correlation experiments (e.g., INADEQUATE) and enables unambiguous assignment of resonances in complex spectra [1]. The high isotopic purity minimizes background signals from natural abundance 13C, improving spectral clarity and reducing acquisition times [2].

Validation of Bioanalytical Methods for Glucosamine Quantitation in Pharmacokinetic and Bioequivalence Studies

Incorporate D-Glucosamine-1,2-13C2 Hydrochloride as the internal standard in validated bioanalytical methods to meet regulatory requirements for glucosamine quantification in plasma and other biological fluids. The clean +2 Da mass shift and high isotopic purity facilitate the establishment of robust calibration curves with R² > 0.99, meeting FDA and EMA guidelines for bioanalytical method validation [1]. The hydrochloride salt form ensures consistent stock solution preparation and long-term stability, critical for multi-site clinical trial sample analysis [2].

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